6-METHOXY-2,2-DIMETHYL-2H-CHROMENE
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Overview
Description
. It belongs to the class of organic compounds known as benzopyrans, which are characterized by a benzene ring fused to a pyran ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine with methoxy-substituted benzaldehydes . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-dimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-Methoxy-2,2-dimethyl-2H-1-benzopyran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Precocene I: Another benzopyran derivative with similar structural features but different functional groups.
Ageratochromene: A compound with a similar benzopyran core but different substituents.
Dimethylmethoxy Chromanol: A related compound with antioxidant properties.
Uniqueness
6-Methoxy-2,2-dimethyl-2H-1-benzopyran is unique due to its specific methoxy and dimethyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
22927-97-5 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)14-12/h4-8H,1-3H3 |
InChI Key |
GBNGEWROXPPBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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